(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Catalog No.
S1483490
CAS No.
113892-08-3
M.F
C29H50O2
M. Wt
436.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4...

CAS Number

113892-08-3

Product Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

IUPAC Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C29H50O2

Molecular Weight

436.7 g/mol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3

InChI Key

GVJHHUAWPYXKBD-BCHQTGRQSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Synonyms

(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d6; (+)-α-Tocopherol-d6; (all-R)-α-Tocopherol-d6; 5,7,8-Trimethyltocol-d6; Acros-d6; Almefrol-d6; Biopass E 20-d6; d-α-Tocopherol-d6; Optovit-d6; Tocovital

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C

Description

α-Tocopherol is a lipid-soluble form of Vitamin E important to human health as an antioxidant. Often the result of poor nutrition or low absorption of dietary fat, vitamin E deficiency is monitored in patient serum samples by LC-MS/MS or HPLC.

Isotopically labeled Vitamin E analog:

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, also known as α-Tocopherol D6, is a synthetically produced isotopically labeled analog of α-tocopherol, the most abundant form of vitamin E. ()

In α-Tocopherol D6, three of the hydrogen atoms in the methyl groups at the 5th and 7th positions of the molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution does not significantly alter the chemical properties of the molecule but allows scientists to distinguish it from endogenous (naturally occurring) α-tocopherol in biological samples. ()

Applications in Vitamin E research:

α-Tocopherol D6 is a valuable tool in various scientific research applications related to vitamin E, including:

  • Pharmacokinetic studies: By using α-Tocopherol D6 as a tracer, researchers can track the absorption, distribution, metabolism, and excretion of vitamin E in the body. This information is crucial for understanding the efficacy and safety of vitamin E supplements and developing new therapeutic strategies. ()
  • Mechanism of action studies: α-Tocopherol D6 can be used to investigate the mechanisms by which vitamin E exerts its biological effects. For example, researchers can use it to study how vitamin E interacts with cell membranes, protects against oxidative stress, and modulates cell signaling pathways. ()
  • Nutritional studies: α-Tocopherol D6 can be used to assess the bioavailability and bioefficacy of different forms of vitamin E from various dietary sources. This information helps researchers understand how different dietary choices can impact vitamin E status and its potential health benefits. ()

Advantages of using α-Tocopherol D6:

Compared to using unlabeled α-tocopherol, α-Tocopherol D6 offers several advantages in scientific research:

  • Specificity: The presence of deuterium atoms allows researchers to selectively measure the labeled form of vitamin E in complex biological samples, minimizing interference from endogenous α-tocopherol. ()
  • Sensitivity: Mass spectrometry techniques can be used to detect and quantify α-Tocopherol D6 with high sensitivity, even at low concentrations in biological samples. ()
  • Minimal impact on biological activity: The substitution of deuterium for hydrogen has minimal impact on the overall chemical and biological properties of α-tocopherol, making it a reliable tool for studying its physiological effects. ()

The compound (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of chromenes, which are bicyclic compounds featuring a benzene ring fused to a pyran ring. The specific stereochemistry indicated by the (R) and (S) designations suggests that this compound has specific spatial arrangements that may influence its chemical behavior and biological activity. The presence of multiple methyl groups and deuterated methyl groups enhances its potential for unique interactions in biological systems.

Involving this compound can be categorized into several types:

  • Oxidation-Reduction Reactions: These reactions are crucial in metabolic pathways where electron transfer occurs. The hydroxyl group at position 6 may participate in oxidation reactions to form ketones or aldehydes.
  • Substitution Reactions: The presence of various functional groups allows for nucleophilic substitutions, which can modify the compound's structure and properties.
  • Condensation Reactions: The compound may undergo condensation with other molecules to form larger complexes or polymers, particularly in synthetic applications.
  • Hydrolysis: In aqueous environments, the compound could hydrolyze, particularly if it contains ester functionalities.

These reactions are mediated by enzymes in biological systems, emphasizing the importance of enzyme catalysis in facilitating these transformations

The biological activity of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is significant due to its structural features. It may exhibit:

  • Antioxidant Activity: Compounds with hydroxyl groups often show antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects: Similar compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.
  • Anticancer Properties: Preliminary studies suggest that certain chromene derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .

Several synthesis methods can be employed to produce this compound:

  • Multi-step Organic Synthesis: This involves constructing the chromene core through cyclization reactions followed by functional group modifications.
  • Deuteration Techniques: Utilizing deuterated reagents during synthesis can incorporate deuterium into specific positions of the molecule.
  • Chiral Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or starting materials to ensure the desired stereochemistry is achieved.
  • Biocatalysis: Enzymatic methods could provide a more environmentally friendly approach to synthesize this compound with high specificity and yield .

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for treating inflammatory diseases or cancer.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection against oxidative stress.
  • Agricultural Chemicals: If found effective against plant pathogens or pests, it could be developed as a natural pesticide or growth regulator.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its pharmacokinetics and pharmacodynamics.
  • Enzyme Inhibition Assays: Evaluating its effects on specific enzymes involved in metabolic pathways can reveal potential therapeutic benefits or toxic effects.
  • Cell Line Studies: Testing on various cell lines can help assess cytotoxicity and efficacy against different types of cancer cells .

Several compounds share structural similarities with (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, including:

  • Chromone Derivatives: These compounds often exhibit similar biological activities but may lack the specific stereochemical characteristics that enhance activity.
  • Flavonoids: A large class of compounds that also contain phenolic structures but differ in their ring systems and substituents.
  • Tocopherols (Vitamin E): These compounds share antioxidant properties but differ significantly in structure and functional groups.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-...Chromene core with multiple methyl groupsAntioxidant, anti-inflammatoryDeuterated methyl groups
Chromone DerivativesSimilar core structureVaries widelyLess stereochemical diversity
FlavonoidsPolyphenolic structureAntioxidant, anti-cancerDiverse substituents
TocopherolsPhenolic structure with long alkyl chainStrong antioxidantVitamin E activity

This comparison highlights the uniqueness of the compound through its specific deuterated structure and potential for diverse biological activities not fully realized by its analogs .

XLogP3

10.7

Dates

Modify: 2023-08-15

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